4-{[4-(1,2,5-Thiadiazol-3-yl)piperazin-1-yl]sulfonyl}-2,1,3-benzothiadiazole
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Overview
Description
4-{[4-(1,2,5-Thiadiazol-3-yl)piperazin-1-yl]sulfonyl}-2,1,3-benzothiadiazole is a complex organic compound that belongs to the class of heterocyclic compounds. This compound is characterized by the presence of both thiadiazole and benzothiadiazole rings, which are known for their diverse biological and chemical properties. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-{[4-(1,2,5-Thiadiazol-3-yl)piperazin-1-yl]sulfonyl}-2,1,3-benzothiadiazole typically involves multiple steps, starting with the preparation of the thiadiazole and benzothiadiazole rings. One common method involves the reaction of phenylthiosemicarbazide with methoxy cinnamic acid in the presence of phosphorus oxychloride to form the thiadiazole ring . The benzothiadiazole ring can be synthesized through a similar process involving the reaction of appropriate starting materials under controlled conditions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to ensure consistency and efficiency. The use of high-purity reagents and precise control of reaction conditions, such as temperature and pressure, is crucial to achieve high yields and purity of the final product. Additionally, purification steps, such as recrystallization and chromatography, are often employed to remove impurities and obtain the desired compound in its pure form.
Chemical Reactions Analysis
Types of Reactions: 4-{[4-(1,2,5-Thiadiazol-3-yl)piperazin-1-yl]sulfonyl}-2,1,3-benzothiadiazole can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of multiple functional groups within the compound, such as the thiadiazole and benzothiadiazole rings, which can participate in different types of chemical transformations.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. Substitution reactions may involve the use of halogenating agents or nucleophiles, depending on the desired transformation. Reaction conditions, such as temperature, solvent, and pH, are carefully controlled to optimize the reaction outcomes.
Major Products Formed: The major products formed from the reactions of this compound depend on the specific reaction and reagents used
Scientific Research Applications
4-{[4-(1,2,5-Thiadiazol-3-yl)piperazin-1-yl]sulfonyl}-2,1,3-benzothiadiazole has a wide range of scientific research applications due to its unique chemical structure and properties. In chemistry, it is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions. In biology and medicine, this compound has shown potential as an antimicrobial agent, with studies demonstrating its effectiveness against various bacterial and fungal strains . Additionally, its ability to interact with biological targets makes it a candidate for drug development and therapeutic applications.
Mechanism of Action
The mechanism of action of 4-{[4-(1,2,5-Thiadiazol-3-yl)piperazin-1-yl]sulfonyl}-2,1,3-benzothiadiazole involves its interaction with specific molecular targets within biological systems. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, resulting in antimicrobial effects . The exact pathways and molecular targets involved can vary depending on the specific application and context.
Comparison with Similar Compounds
4-{[4-(1,2,5-Thiadiazol-3-yl)piperazin-1-yl]sulfonyl}-2,1,3-benzothiadiazole can be compared with other similar compounds, such as 3-(piperazin-1-yl)-1,2-benzothiazole derivatives and other thiadiazole-containing compounds . These compounds share structural similarities but may differ in their chemical reactivity, biological activity, and potential applications. The presence of both thiadiazole and benzothiadiazole rings in this compound gives it unique properties that can be leveraged in various scientific research and industrial applications.
Properties
IUPAC Name |
4-[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]sulfonyl-2,1,3-benzothiadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N6O2S3/c19-23(20,10-3-1-2-9-12(10)16-22-14-9)18-6-4-17(5-7-18)11-8-13-21-15-11/h1-3,8H,4-7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CVZKMTLRERKSDB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NSN=C2)S(=O)(=O)C3=CC=CC4=NSN=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N6O2S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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